4-Isopropoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
Description
4-Isopropoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a pyrimidine derivative with a complex substitution pattern. The molecule features:
- A pyrimidine core substituted at position 4 with an isopropoxy group, at position 6 with a 4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine moiety, and at position 2 with a methyl group.
- The sulfonylpiperazine side chain introduces hydrogen-bond acceptor capacity and steric bulk, which may influence receptor binding and pharmacokinetic properties.
This compound belongs to a class of molecules often explored for kinase inhibition or G protein-coupled receptor (GPCR) modulation due to the sulfonamide-piperazine motif’s prevalence in such targets.
Properties
IUPAC Name |
4-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-14(2)28-20-13-19(21-16(4)22-20)23-8-10-24(11-9-23)29(25,26)18-12-15(3)6-7-17(18)27-5/h6-7,12-14H,8-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRJBSAJEHVCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Isopropoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure
The compound's structure is characterized by a pyrimidine core substituted with an isopropoxy group and a piperazine moiety linked to a sulfonyl group. The presence of these functional groups suggests a diverse range of interactions with biological targets.
Biological Activity Overview
Research indicates that the compound exhibits several biological activities, including:
- Antibacterial Activity : Demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : Potential to inhibit key enzymes like acetylcholinesterase (AChE) and urease.
- Anticancer Properties : Some derivatives have shown promise in cancer therapy.
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against several strains. In vitro studies have shown that it possesses moderate to strong activity against common pathogens.
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| Salmonella typhi | Moderate | |
| Escherichia coli | Strong | |
| Staphylococcus aureus | Weak to Moderate | |
| Pseudomonas aeruginosa | Moderate |
Enzyme Inhibition
The enzyme inhibition profile of 4-Isopropoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine has been investigated, revealing significant inhibitory effects on AChE and urease:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 12.5 |
| Urease | Non-competitive | 8.0 |
These results indicate that the compound could be useful in treating conditions associated with these enzymes, such as Alzheimer's disease and urinary infections.
Case Studies
- Antibacterial Efficacy : A study conducted by Aziz-ur-Rehman et al. (2011) synthesized various piperazine derivatives, including the target compound. The study found that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
- Enzyme Inhibition Studies : Research published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that compounds similar to 4-Isopropoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine showed promising results in inhibiting AChE, making them candidates for further development in neurodegenerative disease therapies.
Comparison with Similar Compounds
Key Differences :
- Position 4 Substituent : Replaces the isopropoxy group with an imidazole ring .
- No activity or pharmacokinetic data are provided in the evidence, limiting direct comparisons .
Thienopyrimidine Derivative: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
Key Differences :
- Core Structure: Replaces pyrimidine with a thieno[3,2-d]pyrimidine scaffold, which increases aromatic surface area and may enhance π-π stacking interactions.
- A morpholino group at position 4 introduces polarity and conformational rigidity.
- Mass Spectrometry Data : ESI+ MH+ 494.19, suggesting a molecular weight ~494 Da, comparable to the target compound’s estimated weight (~480–500 Da).
- Implications: The thienopyrimidine core and morpholino group may improve metabolic stability but reduce solubility compared to the parent pyrimidine structure .
Pyrazolo-Pyrimidine Derivative: 5-{2-Ethoxy-5-[(4-Methylpiperazin-1-yl)Sulfonyl]Phenyl}-1-Methyl-3-Propyl-6,7-Dihydro-1H-Pyrazolo[4,3-d]Pyrimidine
Key Differences :
- Core Structure : A dihydropyrazolo-pyrimidine system, which introduces partial saturation and alters electron distribution.
- Substituents :
- Ethoxy group at position 2 of the phenyl ring vs. isopropoxy in the target compound.
- 4-Methylpiperazinyl sulfonyl group introduces basicity and flexibility compared to the 2-methoxy-5-methylphenyl sulfonamide.
- Implications : The dihydro core may reduce planarity, affecting binding to flat binding pockets. The ethoxy group’s smaller size could enhance solubility relative to isopropoxy .
Comparative Data Table
| Compound Name | Core Structure | Position 4 Substituent | Position 6 Substituent | Molecular Weight (Da) | Key Properties |
|---|---|---|---|---|---|
| 4-Isopropoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine (Target) | Pyrimidine | Isopropoxy | 4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazine | ~480–500 (estimated) | High lipophilicity, moderate polarity |
| 4-(1H-Imidazol-1-yl)-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine | Pyrimidine | Imidazole | Same as target | ~470–490 (estimated) | Increased basicity, H-bond donor |
| 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine | Thienopyrimidine | Morpholino | Methanesulfonyl-piperazine | 494.19 | Enhanced metabolic stability |
| 5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-pyrazolo[4,3-d]pyrimidine | Pyrazolo-pyrimidine | Ethoxy-phenyl | 4-Methylpiperazinyl sulfonyl | ~520–540 (estimated) | Partial saturation, improved solubility |
Research Findings and Implications
- Structural Flexibility : The target compound’s isopropoxy group balances lipophilicity and steric effects, whereas analogs with imidazole or ethoxy groups prioritize polarity or solubility .
- Core Modifications: Thienopyrimidine and pyrazolo-pyrimidine cores demonstrate how heterocyclic variations impact aromatic interactions and metabolic stability .
- Sulfonamide Variations : Aryl sulfonamides (target compound) favor aromatic stacking, while methanesulfonyl or methylpiperazinyl sulfonamides prioritize steric accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
